molecular formula C8H7BClN3O2 B14078952 (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14078952
M. Wt: 223.42 g/mol
InChI Key: JHWIEQIVLJEAJC-UHFFFAOYSA-N
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Description

(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(1H-pyrrol-1-yl)pyrimidine with a boronic acid derivative. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acids and esters used in similar reactions:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.

Properties

Molecular Formula

C8H7BClN3O2

Molecular Weight

223.42 g/mol

IUPAC Name

(4-chloro-2-pyrrol-1-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H7BClN3O2/c10-7-6(9(14)15)5-11-8(12-7)13-3-1-2-4-13/h1-5,14-15H

InChI Key

JHWIEQIVLJEAJC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)N2C=CC=C2)(O)O

Origin of Product

United States

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